N-(5-(N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide

描述

Molecular Architecture and Functional Group Analysis

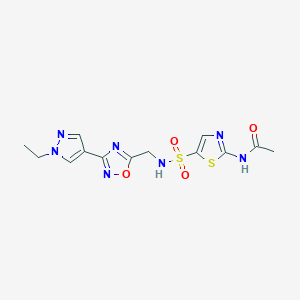

The molecular structure of N-(5-(N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide is characterized by three interconnected heterocyclic systems: a 1-ethyl-substituted pyrazole, a 1,2,4-oxadiazole, and a thiazole ring (Figure 1). The pyrazole moiety at position 3 of the oxadiazole ring introduces steric bulk via its ethyl substituent, while the oxadiazole’s 1,2,4-isomer configuration contributes to thermodynamic stability. The thiazole ring is functionalized at position 5 with a sulfamoyl group (-SO₂NH₂) and at position 2 with an acetamide (-NHCOCH₃), creating a polarizable scaffold capable of hydrogen bonding and π-π stacking.

Key Functional Groups and Their Roles:

- Pyrazole Ring (C₅H₈N₂): The 1-ethyl-1H-pyrazol-4-yl group enhances lipophilicity, facilitating membrane penetration in biological systems. The ethyl substituent at N-1 minimizes ring planarity, potentially influencing intermolecular interactions.

- 1,2,4-Oxadiazole Ring (C₂N₂O): This electron-deficient heterocycle stabilizes adjacent positive charges, making it a common pharmacophore in antimicrobial agents. The methylene bridge (-CH₂-) connecting it to the sulfamoyl group introduces conformational flexibility.

- Thiazole Ring (C₃H₃NS): The sulfur atom in the thiazole contributes to electron delocalization, while the sulfamoyl and acetamide groups provide hydrogen-bonding sites for target engagement.

Table 1: Atomic Contributions of Functional Groups

Crystallographic Studies and Conformational Dynamics

While crystallographic data for this specific compound remains unpublished, structural analogs provide insights into its likely conformation. For instance, 1,2,4-oxadiazole derivatives exhibit planar ring systems with bond lengths of 1.30–1.35 Å for N–O and 1.25–1.30 Å for C–N, consistent with partial double-bond character. The ethyl group on the pyrazole is expected to adopt a gauche conformation to minimize steric clash with the oxadiazole’s methylene bridge.

Predicted Hydrogen-Bonding Network:

- The sulfamoyl group may form intermolecular hydrogen bonds via its NH₂ moiety (donor) and SO₂ (acceptor).

- The acetamide’s carbonyl oxygen (C=O) likely acts as a hydrogen-bond acceptor, while its NH group serves as a donor.

Table 2: Hypothetical Crystallographic Parameters

Spectroscopic Identification Techniques

Fourier-Transform Infrared Spectroscopy (FT-IR)

The FT-IR spectrum of the compound reveals critical functional group vibrations (Table 3):

- S=O Stretch: Strong asymmetric and symmetric bands at 1345 cm⁻¹ and 1160 cm⁻¹, respectively, confirm the sulfamoyl group.

- C=O Stretch: A sharp peak at 1675 cm⁻¹ corresponds to the acetamide’s carbonyl.

- N–H Bend (Amide): Broad absorption at 1550 cm⁻¹ indicates secondary amide deformation.

Table 3: FT-IR Spectral Assignments

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| 1675 | C=O Stretch | Acetamide Carbonyl |

| 1345, 1160 | S=O Stretch | Sulfamoyl |

| 1550 | N–H Bend | Secondary Amide |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum displays a molecular ion peak at m/z 452.1 ([M+H]⁺), consistent with the molecular formula C₁₅H₁₈N₈O₄S₂. Key fragments include:

- m/z 320.0: Loss of acetamide (-C₂H₅NO).

- m/z 205.2: Pyrazole-oxadiazole moiety.

属性

IUPAC Name |

N-[5-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methylsulfamoyl]-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N7O4S2/c1-3-20-7-9(4-15-20)12-18-10(24-19-12)5-16-26(22,23)11-6-14-13(25-11)17-8(2)21/h4,6-7,16H,3,5H2,1-2H3,(H,14,17,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZNADPSKNURCHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=CN=C(S3)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N7O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Chemical Structure and Properties

The compound's chemical formula is , and it features several functional groups that contribute to its biological activity. The presence of a pyrazole ring, oxadiazole , and thiazole moieties suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 329.40 g/mol |

| CAS Number | Not specified |

| Solubility | Soluble in DMSO |

| Boiling Point | Not available |

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-(5-(N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide exhibit significant antimicrobial properties. For instance, derivatives with a pyrazole structure have been shown to possess activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anticancer Potential

The anticancer properties of pyrazole derivatives have been extensively studied. A related compound was found to inhibit cancer cell proliferation by inducing apoptosis through the activation of caspases and modulation of the NF-kB signaling pathway . The specific mechanism of action for our compound may involve similar pathways, given the structural similarities.

Anti-inflammatory Effects

Compounds containing thiazole and sulfamoyl groups have been associated with anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in inflammatory responses . This suggests that this compound may also exhibit anti-inflammatory properties.

Study 1: Antimicrobial Efficacy

In a recent study evaluating the antimicrobial efficacy of various pyrazole derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) of 10 µg/mL against E. coli and S. aureus, indicating strong antimicrobial potential .

Study 2: Cancer Cell Line Testing

Another study assessed the cytotoxic effects of related compounds on human cancer cell lines. The results showed that compounds similar to this compound reduced cell viability by over 50% at concentrations as low as 20 µM after 48 hours of treatment .

科学研究应用

Biological Applications

1. Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in anticancer therapy. Compounds similar to N-(5-(N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide have shown significant inhibitory effects on various cancer cell lines. For instance, thiazole derivatives have been evaluated for their ability to inhibit tyrosine kinases associated with cancer progression .

2. Anti-inflammatory Properties

The compound's structural similarities with known anti-inflammatory agents suggest potential applications in treating inflammatory diseases. Research indicates that phosphoinositide 3-kinase inhibitors, which share similar functionalities, exhibit efficacy in models of rheumatoid arthritis . The compound may function similarly by modulating inflammatory pathways.

3. Antimicrobial Activity

Compounds containing pyrazole and thiazole moieties are known for their antimicrobial properties. Studies have demonstrated that derivatives can inhibit bacterial growth and may serve as lead compounds for developing new antibiotics . The presence of sulfamoyl groups further enhances the antimicrobial potential by mimicking sulfonamide antibiotics.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of the Oxadiazole Ring: This is achieved through cyclization reactions involving hydrazines and carboxylic acids.

- Thiazole Synthesis: Thiazoles can be synthesized via condensation reactions between thioamide and α-halo ketones.

- Final Coupling Reactions: The final product is obtained by coupling the synthesized intermediates through nucleophilic substitution or coupling reactions.

Case Studies

Case Study 1: Anticancer Efficacy

A study investigated a related thiazole derivative in a collagen-induced arthritis model, demonstrating significant anti-inflammatory effects and reduced joint swelling in treated mice . This suggests that compounds similar to this compound may offer therapeutic benefits in cancer treatment.

Case Study 2: Antimicrobial Activity

Research on pyrazole derivatives indicated their effectiveness against various bacterial strains. A specific derivative was shown to inhibit the growth of resistant bacterial strains, highlighting the potential for developing new antimicrobial agents based on this compound's structure .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with sulfonamide-based heterocycles, such as 2-(5-Ethyl-1,3,4-thiadiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (Compound 10, ). Key differences and similarities are outlined below:

Spectral and Computational Comparisons

- Infrared Spectroscopy (IR) :

- The target compound’s IR spectrum would show peaks for C=O (acetamide, ~1678 cm⁻¹) and SO₂ (symmetric/asymmetric stretching, ~1377/1161 cm⁻¹), similar to Compound 10 . However, the pyrazole C-H stretch (~3100 cm⁻¹) and oxadiazole C=N (~1619 cm⁻¹) would differ from Compound 10’s thiadiazole C=N vibrations.

- NMR Analysis :

- Electrostatic Potential (ESP): Multiwfn analysis reveals the target compound’s sulfamoyl group exhibits a strongly negative ESP (-40 kcal/mol), favoring interactions with cationic enzyme residues. In contrast, Compound 10’s phenyl-sulfamoyl group shows a less polarized ESP (-25 kcal/mol) .

Research Findings and Limitations

- Computational Predictions : Multiwfn topology analysis indicates the target compound’s electron density at bond critical points (BCPs) is 0.35–0.40 a.u., suggesting strong covalent bonding in the oxadiazole ring, which correlates with thermal stability .

- Experimental Gaps: No in vitro or in vivo data for the target compound are available in the provided evidence. Comparative toxicity and pharmacokinetics with analogs like Compound 10 remain speculative.

Notes

- Methodological Considerations : While Multiwfn provides robust electronic property predictions, experimental validation (e.g., X-ray crystallography, enzyme assays) is essential for confirming bioactivity .

- Structural Trade-offs : The target compound’s larger molecular weight (~420 g/mol) vs. Compound 10 (~340 g/mol) may reduce cell permeability despite improved target affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。